REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][CH:11]([N:14]([CH2:25][CH3:26])C(=O)OCC3C=CC=CC=3)[CH2:10][CH2:9]2)[CH:5]=[C:4]([CH3:27])[N:3]=1>CO.[OH-].[OH-].[Pd+2]>[CH3:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][CH:11]([NH:14][CH2:25][CH3:26])[CH2:10][CH2:9]2)[CH:5]=[C:4]([CH3:27])[N:3]=1 |f:2.3.4|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the reaction mixture was filtered off over Celite
|
Type
|
WASH
|
Details
|
washed with MeOH (100 ml)
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Single Substance Syntheses General Method for the Synthesis of the Illustrative Compounds (H)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=CC(=N1)N1CCC(CC1)NCC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |